molecular formula C16H26NO2P B2460719 [Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene CAS No. 475061-84-8

[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene

Cat. No. B2460719
CAS RN: 475061-84-8
M. Wt: 295.363
InChI Key: JEIUEGUEQPISEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene” contains a total of 47 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .

Mechanism of Action

[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene inhibits the activity of PI3K by binding to the active site of the enzyme. This binding prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for the activation of downstream signaling pathways. The inhibition of PI3K activity by this compound leads to the suppression of cell growth and survival, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The inhibition of PI3K activity by this compound has several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activation of various signaling pathways that promote cell growth and survival. These effects make this compound a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on [Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene. One area of interest is the development of more potent and selective PI3K inhibitors based on the structure of this compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurological disorders. Further research is also needed to optimize the administration and delivery of this compound to improve its effectiveness in vivo.

Synthesis Methods

The synthesis of [Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene involves the reaction of 5-methyl-2-propan-2-ylcyclohexylamine with a phosphorylating agent and benzene. The reaction is carried out under controlled conditions to yield a high purity product. The synthesis of this compound has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. The compound has been found to inhibit the activity of PI3K, a key enzyme involved in cell growth and survival. This inhibition leads to the suppression of tumor growth and proliferation, making this compound a promising candidate for cancer therapy.

properties

IUPAC Name

[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26NO2P/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIUEGUEQPISEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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